ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Overview
Description
Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol. It is a viscous brown liquid that is typically stored at low temperatures to maintain its stability. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Mechanism of Action
Mode of Action
It is known that the compound belongs to the 1,4-benzoxazine class of molecules . These molecules typically interact with their targets through the formation of an oxazine ring . The interaction with the target and any resulting changes would depend on the specific target involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness.
Biochemical Analysis
Biochemical Properties
Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to interact with certain proteases, modulating their enzymatic activity . These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in metabolic pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can enhance the proliferation of human umbilical vein endothelial cells, indicating its potential role in promoting angiogenesis . Additionally, it may impact other cellular processes such as apoptosis and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to modulate enzyme activity is particularly important for its potential use in therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell proliferation and enhancing metabolic activity. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is vital for optimizing the compound’s delivery and efficacy in therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves the reaction of 3,4-dihydro-2H-1,4-benzoxazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality and quantity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals and organic compounds. In biology, it is used as a reagent in biochemical assays and studies involving enzyme inhibition. In medicine, it is explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties. In industry, it is utilized in the production of dyes, pigments, and other chemical intermediates.
Comparison with Similar Compounds
Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is similar to other benzoxazine derivatives, such as ethyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate and ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate. These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and applications. This compound is unique in its specific combination of functional groups and its resulting reactivity and utility.
List of Similar Compounds
Ethyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-14-11(13)10-7-12-8-5-3-4-6-9(8)15-10/h3-6,10,12H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYXHLIMQKWPIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40944898 | |
Record name | Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40944898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22244-22-0 | |
Record name | Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22244-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1,4-Benzoxazine-2-carboxylic acid, 3,4-dihydro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022244220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40944898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.